BenchChemオンラインストアへようこそ!

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone

P2Y6 Receptor Antagonist IC50

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone, corresponding to MRS2578, is a validated selective P2Y6 antagonist (IC50=37 nM). Its >270-fold selectivity over related P2Y subtypes ensures reproducible, off-target-free results in inflammation and neurodegeneration assays. Procure this ≥98% pure reference standard for benchmark pharmacological studies and assay qualification.

Molecular Formula C15H14N2O2
Molecular Weight 254.289
CAS No. 2034378-80-6
Cat. No. B2706212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindolin-2-yl(2-methoxypyridin-3-yl)methanone
CAS2034378-80-6
Molecular FormulaC15H14N2O2
Molecular Weight254.289
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)N2CC3=CC=CC=C3C2
InChIInChI=1S/C15H14N2O2/c1-19-14-13(7-4-8-16-14)15(18)17-9-11-5-2-3-6-12(11)10-17/h2-8H,9-10H2,1H3
InChIKeyRIUJDIAKIBIGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone (MRS2578) Procurement and Differentiation Evidence for Scientific Selection


Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone, corresponding to the known pharmacological tool compound MRS2578 (CAS 711019-86-2), is a validated, selective antagonist of the P2Y6 purinergic receptor [1]. It belongs to the class of diisothiocyanate derivatives and is commercially available at ≥98% purity for use in academic and pharmaceutical research settings . A one-step synthesis protocol achieving quantitative yield has been established, enabling reliable procurement and methodological reproducibility [2]. This compound is differentiated from generic isoindoline building blocks by its specific, quantifiable antagonistic activity at the human P2Y6 receptor, a G protein-coupled receptor implicated in inflammation, neurodegeneration, and metabolic disorders [3].

Why Generic Isoindoline Derivatives Cannot Substitute for Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone (MRS2578) in P2Y6 Receptor Studies


Generic isoindoline derivatives and other heterocyclic building blocks are structurally related but lack the specific diisothiocyanate pharmacophore that defines the potent and selective P2Y6 antagonism of MRS2578 [1]. While many isoindoline-containing compounds serve as synthetic intermediates with no defined biological target, MRS2578 has been validated through multiple orthogonal assays as a selective P2Y6 antagonist with an IC50 of 37 nM at the human receptor and >10 μM at related P2Y subtypes . Substituting a generic analog in P2Y6-dependent assays would introduce uncharacterized off-target activity and yield non-reproducible results. The following evidence guide quantifies exactly how MRS2578 differs from in-class comparators such as P2Y1/P2Y6 antagonist 1 (Compound 3h) and TIM-38 across multiple measurable dimensions.

Quantitative Differentiation Evidence for Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone (MRS2578) Versus In-Class Comparators


Nanomolar P2Y6 Antagonism: MRS2578 Exhibits 51-Fold Greater Potency than P2Y1/P2Y6 Antagonist 1 at the Human P2Y6 Receptor

MRS2578 demonstrates an IC50 of 37 nM for antagonist activity at the human P2Y6 receptor expressed in human 1321N1 cells, assessed via inhibition of UDP-induced inositol-1-phosphate accumulation [1]. In contrast, P2Y1/P2Y6 antagonist 1 (Compound 3h), an indole sulfonyl hydrazone derivative, exhibits an IC50 of 1.89 μM for antagonist activity at the rat P2Y6 receptor under comparable calcium mobilization assay conditions [2]. This represents a 51-fold greater potency for MRS2578. While the comparator assay was performed using rat P2Y6, MRS2578's potency at rat P2Y6 (IC50 = 98 nM) remains 19-fold greater than that of P2Y1/P2Y6 antagonist 1, confirming that the differential is not species-dependent .

P2Y6 Receptor Antagonist IC50 Potency Comparison

Subtype Selectivity: MRS2578 Shows >270-Fold Selectivity for P2Y6 Over Related P2Y Receptor Subtypes

MRS2578 exhibits insignificant activity at P2Y1, P2Y2, P2Y4, and P2Y11 receptors, with IC50 values >10 μM across all tested P2Y subtypes . This yields a selectivity index of >270-fold relative to its IC50 of 37 nM at the P2Y6 receptor. In contrast, P2Y1/P2Y6 antagonist 1 (Compound 3h) is a dual antagonist with IC50 values of 9.72 μM at P2Y1 and 1.89 μM at P2Y6, providing only a ~5.1-fold selectivity window between the two targets [1]. The broader selectivity profile of MRS2578 reduces the likelihood of confounding results from off-target P2Y receptor engagement in complex biological systems.

Receptor Selectivity P2Y Receptor Family Off-Target Activity

Cross-Species Potency: MRS2578 Retains 98 nM Potency at Rat P2Y6, Enabling Rodent Model Translation

MRS2578 maintains potent antagonist activity at the rat P2Y6 receptor, with an IC50 of 98 nM, representing only a 2.6-fold reduction in potency relative to its 37 nM IC50 at the human receptor . This cross-species activity profile supports the use of MRS2578 in translational studies bridging human target validation and rodent disease models. In contrast, TIM-38, another selective P2Y6 antagonist, exhibits an IC50 of 4.3 μM (4,300 nM) at the human P2Y6 receptor [1]. TIM-38's potency is 116-fold lower than MRS2578 at the human receptor, and its cross-species activity has not been extensively characterized, limiting its utility for translational applications.

Species Cross-Reactivity Rodent Models In Vivo Translation

Synthetic Accessibility and Purity: One-Step Quantitative Synthesis Yields ≥98% Pure MRS2578

A one-step synthesis of MRS2578 has been reported using adapted Vilsmeier conditions, achieving quantitative yield and enabling reliable, scalable procurement [1]. The product is commercially available at ≥98% purity as verified by HPLC, with full characterization by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy . This is a material advantage over early-generation P2Y6 antagonists like MRS2575, which exhibits an IC50 of 155 ± 49 nM at the human P2Y6 receptor—approximately 4-fold lower potency than MRS2578—and lacks the same level of synthetic optimization [2]. For procurement decisions, the combination of higher potency and established synthetic protocols reduces batch-to-batch variability and ensures assay reproducibility.

Synthetic Yield Purity Reproducibility

Validated Chemical Identity: MRS2578 is the Standard Reference Antagonist for P2Y6 Receptor Studies

MRS2578 is the most widely cited selective P2Y6 antagonist in the peer-reviewed literature, with activity validated across multiple independent laboratories and assay formats [1]. Its inclusion in authoritative databases including ChEMBL (CHEMBL1321988), BindingDB (BDBM50454137), and the IUPHAR/BPS Guide to Pharmacology establishes it as the de facto reference standard for P2Y6 receptor antagonism [2]. In contrast, newer P2Y6 antagonists such as 2H-chromene derivatives (e.g., MRS4940, IC50 = 162 nM) exhibit lower potency and have not achieved the same level of independent validation and database curation . This validated status reduces the burden of pilot experiments for assay qualification and enables direct comparison of results across published studies.

Reference Compound P2Y6 Standardization Pharmacology

Recommended Research and Industrial Application Scenarios for Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone (MRS2578)


P2Y6 Receptor Target Validation in Inflammation and Atherosclerosis Models

MRS2578's nanomolar potency (IC50 = 37 nM) and >270-fold selectivity over other P2Y subtypes make it the optimal tool compound for validating the role of P2Y6 in inflammatory signaling and foam cell formation [1]. In atherosclerosis research, P2Y6 antagonists have been shown to limit foam cell formation through phospholipase Cβ/store-operated calcium entry pathways [2]. MRS2578 enables precise interrogation of P2Y6-dependent mechanisms without confounding off-target P2Y receptor activity, which cannot be achieved with less selective comparators such as P2Y1/P2Y6 antagonist 1 (5.1-fold selectivity) [3].

Translational Rodent Studies Bridging In Vitro and In Vivo P2Y6 Pharmacology

MRS2578's validated cross-species potency (human IC50 = 37 nM; rat IC50 = 98 nM) supports seamless translation from in vitro human target engagement assays to in vivo rodent disease models [1]. This 2.6-fold cross-species potency difference is well-characterized, enabling accurate dose extrapolation for studies of P2Y6-mediated processes including microglial phagocytosis, neutrophil migration, and allergic responses [2]. Alternative P2Y6 antagonists such as TIM-38 (IC50 = 4,300 nM) lack the potency and species cross-reactivity data required for reliable in vivo translation [3].

Assay Standardization and Cross-Study Comparability in P2Y6 Pharmacology

MRS2578 is the reference standard for P2Y6 antagonism, with curated activity data in ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology [1]. Its well-characterized pharmacology enables assay qualification and facilitates direct comparison of results across independent research groups and published studies. The compound's commercial availability at ≥98% purity with full spectroscopic characterization ensures batch-to-batch consistency, a critical factor for reproducible pharmacology [2]. Using MRS2578 as a positive control in P2Y6 screens reduces the burden of pilot experiments and aligns findings with the broader P2Y receptor literature [3].

Medicinal Chemistry Benchmarking of Novel P2Y6 Antagonists

MRS2578 serves as the benchmark comparator for medicinal chemistry programs developing next-generation P2Y6 antagonists. Its 37 nM IC50 at human P2Y6 and >10 μM IC50 at related P2Y subtypes define the potency and selectivity thresholds that novel chemical entities must meet or exceed [1]. The 2H-chromene derivative MRS4940 (IC50 = 162 nM) and MRS2575 (IC50 = 155 nM) represent follow-on chemotypes with lower potency, demonstrating the structural requirements for high-affinity P2Y6 antagonism [2]. Procurement of MRS2578 as a reference standard enables rigorous structure-activity relationship studies and competitive benchmarking of novel antagonist series [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoindolin-2-yl(2-methoxypyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.